2,5-Dichloro-4-(2-fluorobenzoyl)anisole
Description
2,5-Dichloro-4-(2-fluorobenzoyl)anisole is a halogenated aromatic compound featuring a methoxy-substituted benzene core (anisole) with chlorine atoms at positions 2 and 5 and a 2-fluorobenzoyl group at position 2.
Properties
Molecular Formula |
C14H9Cl2FO2 |
|---|---|
Molecular Weight |
299.1 g/mol |
IUPAC Name |
(2,5-dichloro-4-methoxyphenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H9Cl2FO2/c1-19-13-7-10(15)9(6-11(13)16)14(18)8-4-2-3-5-12(8)17/h2-7H,1H3 |
InChI Key |
CBGMYXCZRRLAHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)C2=CC=CC=C2F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural motifs with 2,5-Dichloro-4-(2-fluorobenzoyl)anisole, including halogenation patterns, aromatic rings, or functional groups.
Table 1: Structural and Functional Comparison
Detailed Analysis of Structural Differences and Implications
Lufenuron (CGA-184699)
- Structural Similarities : Both compounds feature a 2,5-dichlorophenyl backbone.
- Key Differences : Lufenuron replaces the methoxy group of anisole with a urea-linked difluorobenzamide and a hexafluoropropoxy group.
- Functional Impact : The hexafluoropropoxy group enhances lipophilicity and metabolic stability, critical for its insecticidal activity. The urea moiety enables chitin synthesis inhibition, a mechanism absent in the target compound .
2,6-Dibromo-4-fluoroanisole
- Structural Similarities : Both are halogenated anisoles.
- Key Differences : Bromine substituents (vs. chlorine) and absence of the benzoyl group.
- Functional Impact: Bromine’s larger atomic size may increase steric hindrance, reducing reactivity compared to chloro derivatives.
Benzimidazole Derivatives
- Structural Similarities : Fluoro and substituted phenyl groups.
- Key Differences : Benzimidazole’s heterocyclic core (vs. anisole) and benzodioxolyloxy substituent.
- Functional Impact : The benzimidazole scaffold enables hydrogen bonding and enhanced antimicrobial activity, while the benzodioxolyloxy group may improve solubility .
Triazole Derivatives
- Structural Similarities: Dichlorophenoxy substituents.
- Key Differences : Triazole ring introduces nitrogen-rich heterocyclic character.
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